(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine
Description
Properties
IUPAC Name |
[3-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-8-3-1-2-7(4-8)10-5-9(6-12)13-14-10/h1-5H,6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYCVAHTLICTBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(bromomethyl)-3-(3-fluorophenyl)-1H-pyrazole Intermediate
A critical intermediate in the preparation is the 5-(bromomethyl)-substituted pyrazole bearing the 3-fluorophenyl substituent at the 3-position. This intermediate is typically synthesized by:
- Formation of the pyrazole ring via [3+2] cycloaddition or annulation reactions between hydrazonyl chlorides and alkynyl sulfonium salts under mild conditions.
- Introduction of the bromomethyl group at the 5-position via bromination reactions using N-bromosuccinimide (NBS) or similar reagents at low temperatures (e.g., 0 °C to -40 °C) in dichloromethane (DCM).
- Use of dimethyl sulfide (Me2S) as an additive to facilitate the bromination step and stabilize intermediates.
Typical yields for such bromomethyl pyrazoles range from 60-65% with white solid products and melting points around 109-110 °C for the fluorophenyl derivative.
Conversion to (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine
The bromomethyl intermediate undergoes nucleophilic substitution with ammonia or amine sources to install the methanamine group:
- Reaction is performed in polar solvents such as methanol or acetonitrile under nitrogen atmosphere.
- Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) bases are employed to facilitate substitution.
- Reaction temperatures are typically maintained at 0 °C to room temperature for 12-24 hours.
- The reaction mixture is filtered, concentrated, and purified by flash column chromatography using petroleum ether and ethyl acetate mixtures (e.g., 80:1) to isolate the amine product.
This step achieves high selectivity and yield, avoiding side reactions due to the mild conditions and choice of base.
Detailed Experimental Procedures
| Step | Reagents & Conditions | Description | Yield & Physical Data |
|---|---|---|---|
| 1. Pyrazole formation | Hydrazonyl chloride + prop-2-ynylsulfonium salt, EtOH, room temp, 5-30 min | Formation of pyrazole core with 3-fluorophenyl substituent | Solid isolated by concentration |
| 2. Bromination | NCS (N-chlorosuccinimide) in DCM at 0 °C, Me2S addition, cooled to -40 °C, 1 h reaction | Introduction of bromomethyl group at 5-position | White solid, ~61% yield, mp 109.5-110.4 °C |
| 3. Amination | Bromomethyl pyrazole + ammonia or amine, K2CO3 base, CHCl3 or MeOH, 0 °C to RT, 12-24 h | Nucleophilic substitution to form methanamine | Purified by chromatography, high purity |
Research Findings and Optimization Notes
- The use of dimethyl sulfide during bromination enhances the formation of the bromomethyl intermediate by precipitating a white solid, indicating reaction progress.
- Potassium carbonate is preferred over stronger bases to avoid decomposition of sensitive pyrazole intermediates.
- The reaction avoids lacrymatory halomethyl pyrazine intermediates, improving safety and scalability.
- Analytical data such as ^1H NMR and ^13C NMR confirm the structure, with characteristic signals for the methanamine group and fluorophenyl substituent.
- High-resolution mass spectrometry (HRMS) confirms the molecular formula and purity of the final compound.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Key Observations | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Hydrazonyl chloride + alkynyl sulfonium salt, EtOH, RT | Rapid reaction monitored by TLC | N/A | Efficient ring construction |
| Bromination at 5-position | NCS, Me2S, DCM, 0 to -40 °C | Formation of bromomethyl intermediate, white solid | ~61 | Avoids lacrymatory intermediates |
| Amination (methanamine install) | NH3 or amine, K2CO3, CHCl3/MeOH, 0 °C to RT | Nucleophilic substitution, mild conditions | High | Clean substitution, easy purification |
Chemical Reactions Analysis
(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the pyrazole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagent.
Major Products Formed
Oxidation: : Formation of pyrazol-5-one derivatives.
Reduction: : Formation of pyrazol-5-ylmethanol derivatives.
Substitution: : Formation of various substituted pyrazoles.
Scientific Research Applications
(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine: has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Structural Analogs with Pyrazole Cores
Substituent Position Variations
- [3-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine: This analog differs only in the position of the methanamine group (position 4 vs. 5). No direct activity data are available, but positional isomerism is known to influence potency in kinase inhibitors .
- [1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine : The addition of a 2-fluoroethyl group and trifluoromethyl substituent increases molecular weight (211.16 g/mol) and lipophilicity compared to the target compound. Such modifications may enhance blood-brain barrier penetration but could reduce aqueous solubility .
Functional Group Modifications
- [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine : Substitution with a methyl group at position 1 and trifluoromethyl at position 4 introduces steric bulk and electron-withdrawing effects. These changes might stabilize the molecule against metabolic degradation, a common strategy in drug design .
Heterocycle Replacements
- [3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanamine : Replacing pyrazole with oxazole alters the electronic environment (oxygen vs. nitrogen in the ring). Oxazoles generally exhibit reduced aromaticity and different hydrogen-bonding profiles, which could diminish affinity for pyrazole-specific targets .
- This analog’s biological activity remains uncharacterized but could target sulfur-interacting enzymes .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Implications
Positional Isomerism : The placement of substituents on the pyrazole ring significantly impacts molecular interactions. For example, methanamine at position 5 (target compound) vs. position 4 alters hydrogen-bonding networks critical for target engagement .
Fluorine Effects: Fluorine atoms enhance metabolic stability and bioavailability. The 3-fluorophenyl group in the target compound may reduce cytochrome P450-mediated degradation compared to non-fluorinated analogs .
Heterocycle Swaps : Replacing pyrazole with oxazole or thiazole modifies electronic properties and target selectivity, though pyrazole derivatives generally show broader applicability in medicinal chemistry .
Biological Activity
The compound (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanamine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure
The compound features a pyrazole ring substituted with a 3-fluorophenyl group and a methanamine moiety. This unique structure is believed to contribute to its interactions with various biological targets, including enzymes and receptors.
Biological Activity Overview
Preliminary studies indicate that this compound may act as an enzyme inhibitor and modulator of receptor functions. The compound's activity is currently under investigation, particularly regarding its efficacy against specific diseases related to enzyme dysfunctions or receptor abnormalities.
The biological activity of this compound can be attributed to its interactions with various enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.
- Receptor Modulation : It may also interact with receptors, altering their signaling pathways, which could be beneficial in treating diseases such as prostate cancer.
1. Antiproliferative Activity
Research has shown that pyrazole derivatives exhibit significant antiproliferative activity against cancer cell lines. For instance, studies on related pyrazole compounds demonstrated inhibition of prostate-specific antigen (PSA) in LNCaP cells, indicating potential use in prostate cancer therapy .
2. Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the pyrazole moiety in enhancing biological activity. Variations in substituents on the pyrazole ring can significantly influence the compound's potency against specific targets .
3. Inhibitory Potency
In comparative studies, compounds similar to this compound showed promising IC50 values against various kinases and receptors. For example, derivatives with specific substitutions demonstrated IC50 values ranging from 13.9 nM to higher values depending on the target enzyme or receptor .
Case Study 1: Prostate Cancer
A series of pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines. One notable compound showed an IC50 value of 18 μmol/L against LNCaP cells, along with a significant PSA downregulation rate .
Case Study 2: Enzyme Inhibition
Investigations into enzyme inhibition have revealed that certain pyrazole derivatives can selectively inhibit kinases like FLT3. The presence of fluorinated aromatic groups enhances binding affinity and selectivity towards these targets .
Data Tables
| Compound | Target | IC50 Value (nM) | Notes |
|---|---|---|---|
| Compound A | FLT3 | 13.9 | Selective inhibition |
| Compound B | PSA | 18 | Antiproliferative effect |
| Compound C | COX-2 | 0.01 | High selectivity index |
Q & A
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Solvent | Ethanol | 60–75% | |
| Catalyst | 10 mol% HCl | 70% | |
| Temperature | 70°C | 68% | |
| Purification | Silica gel chromatography | >95% purity |
Q. Table 2. Spectral Markers for Structural Validation
| Technique | Key Peaks | Interpretation |
|---|---|---|
| ¹H NMR | δ 6.2 (s, 1H, pyrazole C4-H) | Regioselectivity confirmed |
| IR | 1600 cm⁻¹ (C=N) | Pyrazole ring present |
| HRMS | [M+H]⁺ = 207.085 | Molecular formula verified |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
